molecular formula C18H18N2O2S B2510398 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide CAS No. 329222-42-6

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide

Cat. No. B2510398
CAS RN: 329222-42-6
M. Wt: 326.41
InChI Key: ZDZNRYQJVVHBHU-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular formula of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is C16H13FN2OS. The average mass is 300.351 and the monoisotopic mass is 300.073261943 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” are not available in the sources I found .

Scientific Research Applications

Overview

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is a chemical compound with potential relevance in various scientific research fields. While the search did not directly return papers specifically addressing this compound, related research provides insights into the potential applications of structurally similar compounds in medicine, environmental science, and materials science. This summary extrapolates possible research directions based on the properties and applications of closely related compounds.

Biomedical Applications

Compounds with benzothiophene moieties, similar to the one described, have been extensively explored for their biomedical applications, including their role as anticancer, antimicrobial, and anti-inflammatory agents. Benzothiazoles, for instance, are noted for their broad spectrum of biological activities, offering a starting point for the development of novel therapeutics targeting various diseases (Kamal et al., 2015; Rosales-Hernández et al., 2022). Their structure-activity relationship is critical in understanding how modifications in the chemical structure can enhance their biological efficacy and selectivity for specific cellular targets.

Environmental Science

In environmental science, the study of organosulfur compounds, including benzothiophenes, has highlighted the importance of understanding the fate, biodegradation, and toxicological impacts of these compounds in various ecosystems (Kropp & Fedorak, 1998; Kropp & Fedorak, 1998). Understanding the environmental behavior of these compounds is crucial for developing strategies to mitigate their potential harm, particularly in petroleum-contaminated sites where they are prevalent.

Material Science

In the field of materials science, compounds structurally related to this compound may find applications in the development of novel materials with specific optical, electronic, or catalytic properties. The design and synthesis of molecules that can serve as ligands for transition metals, for example, have implications for creating phosphorescent materials used in organic light-emitting diodes (OLEDs) (Chi & Chou, 2010). Such materials are of interest for their potential to improve the efficiency and durability of electronic displays and lighting technologies.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit jnk2 and jnk3 kinases , which are part of the mitogen-activated protein kinase (MAPK) family . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

Similar compounds have been found to inhibit jnk2 and jnk3 kinases . The inhibition likely occurs through the formation of an H-bond acceptor interaction with the hinge region of the ATP-binding site .

Biochemical Pathways

Given its potential inhibition of jnk2 and jnk3 kinases , it may affect pathways regulated by these kinases, such as the JNK signaling pathway. This pathway is involved in stress responses, inflammation, apoptosis, and other cellular processes.

Result of Action

Inhibition of jnk2 and jnk3 kinases could potentially lead to altered cellular responses to stress, inflammation, and apoptosis.

Safety and Hazards

The safety and hazards of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide” are not specified in the sources I found .

Biochemical Analysis

Biochemical Properties

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with telomerase, a ribonucleoprotein responsible for maintaining telomere length and chromosomal integrity in frequently dividing cells . The compound acts as a selective non-nucleoside telomerase inhibitor, which can inhibit the enzyme’s activity and potentially serve as an anticancer agent .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by inhibiting telomerase activity, leading to reduced telomere length and impaired cell proliferation . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with telomerase. By binding to the enzyme, the compound inhibits its activity, preventing the elongation of telomeres and ultimately leading to cell death in cancer cells . This inhibition is achieved through direct noncompetitive inhibition, which makes the compound a potent telomerase inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation have been evaluated, showing that it remains stable under specific conditions . Long-term effects on cellular function have also been observed, with the compound demonstrating sustained inhibition of telomerase activity and reduced cell proliferation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased inhibition of telomerase activity and reduced tumor growth . At high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter cellular metabolism and contribute to its anticancer properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been investigated. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound has been studied to understand its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with telomerase and other biomolecules, contributing to its overall biochemical effects .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZNRYQJVVHBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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